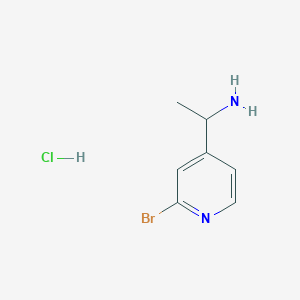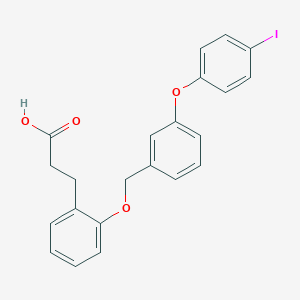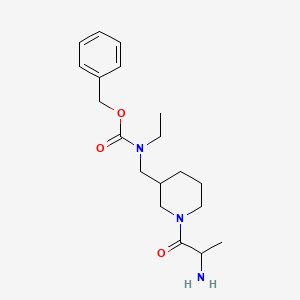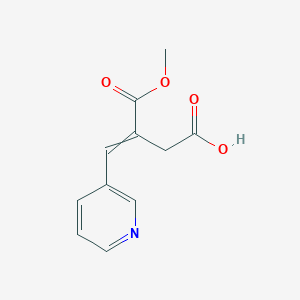
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate: is a chemical compound that belongs to the class of phosphinates It contains a sodium ion, a hydroxy group, and a 3-methyloxiran-2-yl group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate typically involves the reaction of 3-methyloxirane with a phosphinic acid derivative in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate can undergo oxidation reactions, leading to the formation of oxidized phosphinate derivatives.
Reduction: This compound can also participate in reduction reactions, where the phosphinate group is reduced to a phosphine oxide.
Substitution: Substitution reactions involving the hydroxy group or the oxirane ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized phosphinate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted phosphinate derivatives with various functional groups.
Scientific Research Applications
Chemistry: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphinate esters and other phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphinate metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of phosphinate metabolism or the disruption of cellular processes dependent on phosphorus-containing compounds.
Comparison with Similar Compounds
Fosfomycin: A phosphonate antibiotic with a similar oxirane ring structure.
Phosphinic Acid Derivatives: Compounds with similar phosphinate moieties but different substituents.
Uniqueness: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is unique due to its specific combination of a sodium ion, hydroxy group, and 3-methyloxiran-2-yl group
Properties
Molecular Formula |
C3H6NaO4P |
|---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1 |
InChI Key |
JHXHBFDOOUMZSP-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)


![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)


![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)


![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

